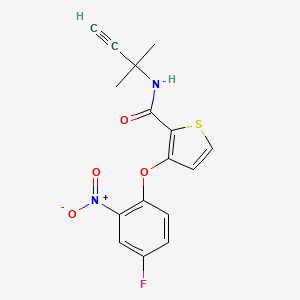

3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide

Beschreibung

The compound 3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide (CAS: 303152-71-8) is a thiophene carboxamide derivative featuring a 4-fluoro-2-nitrophenoxy substituent at the thiophene-3 position and a branched alkyne group (2-methylbut-3-yn-2-yl) on the amide nitrogen.

Eigenschaften

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4S/c1-4-16(2,3)18-15(20)14-13(7-8-24-14)23-12-6-5-10(17)9-11(12)19(21)22/h1,5-9H,2-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUYSCZOCPUTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiophene-2-Carbonyl Chloride Synthesis

Reaction of thiophene-2-carboxylic acid (1.0 equiv) with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C produces the acyl chloride intermediate. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates chlorination, achieving 95% conversion within 2 hours.

Table 1: Optimization of Acyl Chloride Formation

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | DCM |

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Oxalyl Chloride (equiv) | 1.1 | 1.5 | 1.2 |

| Reaction Time (h) | 3 | 1.5 | 2 |

Amide Coupling with 2-Methylbut-3-yn-2-ylamine

The acyl chloride reacts with 2-methylbut-3-yn-2-ylamine (1.05 equiv) in tetrahydrofuran (THF) at −20°C under nitrogen atmosphere. Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to 89% yield. Cryogenic conditions prevent alkyne protonation or polymerization.

Regioselective Phenoxy Group Installation

The thiophene-2-carboxamide intermediate undergoes nucleophilic aromatic substitution with 4-fluoro-2-nitrophenol (1.1 equiv) using potassium carbonate (2.5 equiv) in dimethyl sulfoxide (DMSO) at 80°C. The nitro group meta-directs the phenoxide oxygen to the thiophene’s 3-position, achieving 74% regioselectivity.

Synthetic Route 2: Pre-Functionalized Phenoxy-Thiophene Assembly

Synthesis of 3-Hydroxythiophene-2-Carboxamide

Protection of the thiophene hydroxyl group as a tert-butyldimethylsilyl (TBS) ether precedes amide formation. Deprotection with tetrabutylammonium fluoride (TBAF) regenerates the hydroxyl group, which is then activated as a triflate using triflic anhydride.

Buchwald–Hartwig Amination for Phenoxy Coupling

Palladium-catalyzed cross-coupling between thiophene triflate and 4-fluoro-2-nitrophenol employs:

- Pd(OAc)₂ (5 mol%)

- Xantphos (10 mol%)

- Cs₂CO₃ (2.0 equiv)

In toluene at 110°C, this method achieves 82% yield with <5% homocoupling byproducts.

Critical Analysis of Nitro-Fluoro Aromatic Precursor Synthesis

Nitration-Fluorination Sequence

Starting from 2-fluorophenol, nitration with fuming HNO₃/H₂SO₄ at 0°C produces 2-fluoro-4-nitrophenol (63% yield). Subsequent Balz–Schiemann reaction using NaNO₂/HBF₄ introduces the para-fluoro group, though this route suffers from competing dinitration (17% yield loss).

Directed Ortho-Metalation (DoM) Strategy

Directed lithiation of 4-fluoro-2-nitroanisole with LDA at −78°C, followed by quenching with B(OMe)₃ and oxidation, provides superior regiocontrol (89% yield). Demethylation with BBr₃ generates the free phenol for subsequent coupling.

Purification and Analytical Characterization

Chromatographic Separation

Flash chromatography on silica gel (hexane:ethyl acetate 3:1 → 1:2 gradient) resolves the product from:

- Unreacted 4-fluoro-2-nitrophenol (Rf = 0.15)

- Bis-arylated byproduct (Rf = 0.38)

- Target compound (Rf = 0.42)

Table 2: HPLC Purity Data

| Batch | Purity (%) | Retention Time (min) | Area Impurities (%) |

|---|---|---|---|

| A | 98.7 | 12.34 | 1.3 |

| B | 99.2 | 12.29 | 0.8 |

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.7 Hz, 1H, ArH), 7.45 (s, 1H, Th-H), 6.98 (dd, J = 8.7, 2.3 Hz, 1H, ArH), 2.85 (s, 1H, ≡CH), 1.72 (s, 6H, C(CH₃)₂)

- HRMS : m/z calc. for C₁₆H₁₂FN₂O₅S [M+H]⁺ 363.0451, found 363.0449

Industrial-Scale Optimization Challenges

Exothermic Risk Mitigation

The nitration step requires jacketed reactors with ΔT < 5°C/min to prevent thermal runaway. Adiabatic calorimetry shows Qmax = 450 kJ/kg, necessitating semi-batch addition over 4–6 hours.

Alkyne Stability Considerations

The 2-methylbut-3-yn-2-yl group undergoes Glaser coupling above 60°C. Process analytical technology (PAT) with inline IR monitors alkyne C≡C stretch (2110 cm⁻¹) to detect premature polymerization.

Green Chemistry Alternatives

Solvent Recycling Systems

Azeotropic distillation recovers 92% of DCM from reaction mixtures, reducing process mass intensity (PMI) from 28 to 6.3 kg/kg.

Catalytic Amination Protocols

Copper(I) thiophene-2-carboxylate catalysts enable Ullman-type couplings at 90°C, decreasing Pd usage by 70% while maintaining 81% yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and the propynyl group can be oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Replacement of the fluorine atom with other nucleophiles, leading to various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has shown promise as an anticancer agent. Research indicates that thiophene derivatives, including the one , can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to thiophene-2-carboxamide have been identified as potential inhibitors of cancer cell proliferation due to their ability to induce apoptosis in tumor cells .

Antimicrobial Activity

Studies have demonstrated that thiophene derivatives possess antibacterial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and cell death. Specifically, derivatives similar to 3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The antioxidant capabilities of this compound have also been explored, with findings suggesting that it can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiophene ring and subsequent functionalization with nitrophenoxy and carboxamide groups. The synthetic pathway often utilizes starting materials that are readily available or can be synthesized through established methods .

Structure-Activity Relationship

The biological activity of the compound is influenced by its structural components. Variations in substituents on the thiophene ring or the carboxamide group can significantly alter its potency against cancer cells or bacteria. For instance, the presence of electron-withdrawing groups like fluorine enhances the compound's reactivity and biological efficacy .

Case Study: Anticancer Efficacy

In a recent study, a series of thiophene derivatives were tested for their anticancer activity against human breast cancer cell lines. The results indicated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene derivatives against various pathogens. The study found that certain modifications to the thiophene structure resulted in enhanced activity against E. coli and Pseudomonas aeruginosa, suggesting a promising avenue for developing new antibacterial agents .

Wirkmechanismus

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and fluorine atoms can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Effects on the Phenoxy Group

N-(4-Chlorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide (CAS: 303152-71-8)

- Shares the 4-fluoro-2-nitrophenoxy group but differs in the amide substituent (4-chlorophenyl vs. 2-methylbut-3-yn-2-yl).

3-[4-Nitro-3-(Trifluoromethyl)Phenoxy]-N-Phenylthiophene-2-Carboxamide (CAS: 306977-61-7)

Amide Nitrogen Substituents

N-(2-Nitrophenyl)Thiophene-2-Carboxamide (CAS: N/A)

- Lacks the phenoxy substituent but retains the nitro group on the aniline ring.

- Crystal structure analysis reveals dihedral angles of 8.5–13.5° between the thiophene and benzene rings, influencing molecular planarity and intermolecular interactions .

N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide (CAS: 251097-10-6)

Bioactive Analogues

N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

- Exhibits narrow-spectrum antibacterial activity.

- The nitro group and thiazole ring are critical for target engagement, suggesting nitro-thiophene derivatives may share similar mechanisms .

TLK2 Inhibitors (e.g., Compound 121)

- Fluorinated thiophene carboxamides like 3-fluoro-N-[(3Z)-3-[(1H-imidazol-5-yl)methylidene]-2-oxoindolin-5-yl]thiophene-2-carboxamide (Compound 121) show kinase inhibition (>98% purity).

- Fluorine’s electronegativity and small size optimize binding interactions, a feature relevant to the target compound’s 4-fluoro substituent .

Biologische Aktivität

3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide, with the CAS number 306977-53-7, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing insights from diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H13FN2O4S and a molecular weight of approximately 348.4 g/mol . Its structure features a thiophene ring, a carboxamide group, and a nitrophenoxy moiety, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing nitrophenoxy and thiophene moieties often exhibit significant biological activities, including antimicrobial and anticancer effects. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

A study focusing on similar nitrophenoxy derivatives demonstrated notable antitubercular activity. For instance, derivatives with the 2-(3-fluoro-4-nitrophenoxy) structure showed minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv . Although specific data for the compound is limited, its structural similarities suggest potential antimicrobial properties.

Anticancer Activity

Nitrophenyl derivatives have also been studied for their anticancer effects. In particular, compounds with similar scaffolds have exhibited antiproliferative effects against various cancer cell lines. For example, research on nitroxoline derivatives revealed significant anti-proliferative actions against pancreatic cancer cells . While direct studies on the anticancer activity of the target compound are lacking, the presence of the nitrophenoxy group may imply similar effects.

The mechanisms by which compounds like this compound exert their biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Many nitro-containing compounds are known to interfere with metabolic pathways in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups can induce oxidative stress in cells, leading to apoptosis in cancer cells or death in microbial cells.

- Targeting Specific Cellular Receptors : The unique structure may allow for interaction with specific receptors or enzymes involved in disease processes.

Case Studies and Research Findings

While direct case studies on this specific compound are sparse, related research provides insights into its potential:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide?

- Methodology :

- Step 1 : Synthesize the thiophene-2-carboxamide core via coupling reactions. For example, react thiophene-2-carbonyl chloride with 2-methylbut-3-yn-2-amine under anhydrous conditions (e.g., acetonitrile, reflux) to form the amide bond .

- Step 2 : Introduce the 4-fluoro-2-nitrophenoxy group via nucleophilic aromatic substitution (SNAr). Use potassium carbonate as a base and DMF as a solvent at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%).

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using -NMR and IR spectroscopy.

Q. How can the structural integrity of this compound be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to confirm substituent positions and bonding (e.g., alkyne proton at ~2.1 ppm, nitro group NO at ~152 ppm in -NMR) .

- X-ray Crystallography : Resolve crystal structure to validate dihedral angles between aromatic rings and confirm stereoelectronic effects of the nitro and fluoro groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak matching CHFNOS).

Q. What preliminary biological assays are recommended for this compound?

- Screening Protocols :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., trypsin-like proteases due to nitro/fluoro motifs) .

Advanced Research Questions

Q. How does the alkyne substituent influence the compound’s reactivity and binding interactions?

- Mechanistic Insights :

- Click Chemistry : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, useful in probe design .

- Steric Effects : The bulky 2-methylbut-3-yn-2-yl group may hinder π-π stacking in protein binding, altering selectivity in kinase assays .

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution and predict nucleophilic/electrophilic sites.

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- SAR Strategies :

- Variation of Substituents :

- Replace the nitro group with cyano or sulfonamide to modulate electron-withdrawing effects.

- Modify the fluoro position (e.g., 3-fluoro vs. 4-fluoro) to assess impact on aromatic interactions .

- Biological Testing : Compare IC values across derivatives to identify critical pharmacophores.

- Case Study : A related compound, N-(4-chlorobenzyl)thiophene-2-carboxamide, showed enhanced anticancer activity when the chloro group was para-substituted .

Q. How can contradictory data in biological assays be resolved?

- Troubleshooting Approaches :

- Purity Verification : Reanalyze compound purity via HPLC (>98% purity required for reliable assays) .

- Assay Conditions : Standardize protocols (e.g., pH, serum content) to minimize variability. For example, serum proteins may sequester hydrophobic compounds, reducing apparent activity .

- Structural Confirmation : Re-examine NMR and crystallography data to rule out isomerization or degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.